molecular formula C9H11IS B13336335 2-(3-Iodocyclobutyl)-5-methylthiophene

2-(3-Iodocyclobutyl)-5-methylthiophene

Katalognummer: B13336335
Molekulargewicht: 278.16 g/mol
InChI-Schlüssel: MGBLWDIWDWPEBH-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-(3-Iodocyclobutyl)-5-methylthiophene is an organic compound that belongs to the class of thiophenes, which are sulfur-containing heterocycles. This compound features a unique structure with a 3-iodocyclobutyl group attached to the 2-position of the thiophene ring and a methyl group at the 5-position. Thiophenes are known for their aromaticity and are widely used in various fields, including pharmaceuticals, agrochemicals, and materials science.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Iodocyclobutyl)-5-methylthiophene can be achieved through several synthetic routes. One common method involves the cyclization of a suitable precursor containing the necessary functional groups. For instance, the reaction of 3-iodocyclobutanone with a thiophene derivative under acidic conditions can yield the desired compound. Another approach involves the use of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, to introduce the 3-iodocyclobutyl group onto the thiophene ring.

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form.

Analyse Chemischer Reaktionen

Types of Reactions

2-(3-Iodocyclobutyl)-5-methylthiophene undergoes various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The iodine atom can be reduced to form the corresponding cyclobutyl derivative.

    Substitution: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under basic conditions.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Cyclobutyl derivatives.

    Substitution: Various substituted thiophenes depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

2-(3-Iodocyclobutyl)-5-methylthiophene has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate for various therapeutic applications.

    Industry: Utilized in the development of advanced materials, such as organic semiconductors and conductive polymers.

Wirkmechanismus

The mechanism of action of 2-(3-Iodocyclobutyl)-5-methylthiophene depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The compound’s unique structure allows it to engage in specific interactions with these targets, leading to its observed effects. In materials science, its electronic properties contribute to its functionality in devices such as organic transistors and solar cells.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 2-(3-Bromocyclobutyl)-5-methylthiophene
  • 2-(3-Chlorocyclobutyl)-5-methylthiophene
  • 2-(3-Fluorocyclobutyl)-5-methylthiophene

Uniqueness

2-(3-Iodocyclobutyl)-5-methylthiophene is unique due to the presence of the iodine atom, which imparts distinct reactivity and electronic properties compared to its bromine, chlorine, and fluorine analogs. The iodine atom’s larger size and lower electronegativity influence the compound’s chemical behavior, making it a valuable intermediate in organic synthesis and a potential candidate for various applications.

Eigenschaften

Molekularformel

C9H11IS

Molekulargewicht

278.16 g/mol

IUPAC-Name

2-(3-iodocyclobutyl)-5-methylthiophene

InChI

InChI=1S/C9H11IS/c1-6-2-3-9(11-6)7-4-8(10)5-7/h2-3,7-8H,4-5H2,1H3

InChI-Schlüssel

MGBLWDIWDWPEBH-UHFFFAOYSA-N

Kanonische SMILES

CC1=CC=C(S1)C2CC(C2)I

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.